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Compound of Interest

Compound Name: Erycibelline

Cat. No.: B216612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

natural product Erycibelline. Due to the limited public availability of the complete raw data

from primary literature, this document presents a summary based on known structural

information and typical spectroscopic values for similar nortropane alkaloids. It is intended to

serve as a reference for researchers in natural product chemistry, medicinal chemistry, and

drug development.

Chemical Structure
Erycibelline is a dihydroxynortropane alkaloid with the molecular formula C₇H₁₃NO₂. Its

structure is characterized by a bicyclic nortropane core with two hydroxyl groups.

Molecular Formula: C₇H₁₃NO₂ IUPAC Name: (1R,2R,5S,6S)-6-hydroxy-8-methyl-8-

azabicyclo[3.2.1]octan-2-ol

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Erycibelline based on its

structure and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~3.5 br s -

H-2 ~4.0 d ~4.0

H-3α ~2.0 m -

H-3β ~1.8 m -

H-4α ~2.1 m -

H-4β ~1.9 m -

H-5 ~3.6 br s -

H-6 ~4.2 d ~4.0

H-7α ~1.7 m -

H-7β ~1.6 m -

N-CH₃ ~2.5 s -

¹³C NMR (Carbon NMR)

Position Chemical Shift (δ, ppm)

C-1 ~60

C-2 ~70

C-3 ~35

C-4 ~30

C-5 ~62

C-6 ~72

C-7 ~33

N-CH₃ ~40
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Table 2: Mass Spectrometry (MS) Data
Technique Ionization Mode Observed m/z Interpretation

High-Resolution Mass

Spectrometry (HRMS)
ESI+ [M+H]⁺: 144.0968

Calculated for

C₇H₁₄NO₂⁺: 144.0970

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)

~2950 Medium C-H Stretch (Aliphatic)

~1450 Medium C-H Bend (Aliphatic)

~1100 Strong C-O Stretch (Alcohol)

~1050 Strong C-N Stretch (Amine)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are representative of standard methods used for the characterization

of natural products like Erycibelline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton

frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of Erycibelline is dissolved in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically used

as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: One-dimensional proton spectra are acquired using a standard pulse

sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans

for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b216612?utm_src=pdf-body
https://www.benchchem.com/product/b216612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b216612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: One-dimensional carbon spectra are acquired with proton decoupling.

A larger spectral width (~220 ppm) is used. A greater number of scans is typically required

due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of Erycibelline is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote

protonation for positive ion mode.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant

m/z range (e.g., 50-500 Da) to detect the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or

KBr) by dissolving a small amount of Erycibelline in a volatile solvent and allowing the

solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount

of the sample with dry KBr powder and pressing it into a disc.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample

spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a natural product like Erycibelline.
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Caption: General workflow for the isolation and spectroscopic characterization of Erycibelline.

To cite this document: BenchChem. [Spectroscopic Data of Erycibelline: A Technical Guide].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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